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Compound of Interest

Compound Name: LY108742

Cat. No.: B15617273

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY108742 is a potent and selective antagonist of the 5-HT2 receptor, a member of the G
protein-coupled receptor family that plays a crucial role in a wide array of physiological and
pathological processes. This technical guide provides a comprehensive overview of the
discovery, synthesis, and pharmacological properties of LY108742, intended to serve as a
valuable resource for researchers and professionals in the field of drug discovery and
development. While detailed primary literature on the initial discovery and synthesis of
LY108742 is not extensively available in the public domain, this document consolidates the
known information from chemical databases, vendor specifications, and related scientific
publications to offer a thorough understanding of this important research compound.

Chemical Identity and Properties

LY108742, identified by the CAS Number 150196-69-3, is chemically known as 3-
hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-
carboxylate. Its molecular formula is C21H2sN203, with a molecular weight of 356.46 g/mol .
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Property Value

3-hydroxybutan-2-yl 4,7-dimethyl-
IUPAC Name 6,6a,8,9,10,10a-hexahydroindolo[4,3-

fg]lquinoline-9-carboxylate

CAS Number 150196-69-3
Molecular Formula C21H28N203
Molecular Weight 356.46 g/mol

Pharmacological Profile

LY108742 is characterized as a selective antagonist of the 5-HT2 receptor. The 5-HT2 receptor
family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. Antagonism of these
receptors has been a key strategy in the development of therapeutics for a variety of disorders,
including psychiatric conditions, thrombosis, and pulmonary hypertension.

Quantitative Pharmacological Data

The primary pharmacological data for LY108742 comes from a seminal study by Nelson et al.
(1993), which investigated the species differences in the pharmacology of the 5-HT2 receptor.
The following table summarizes the reported inhibitory potencies (IC50) of LY108742 at the 5-
HT2 receptor in various species.

Species IC50 (nM) Reference
Rat 9.3 [1]
Pig 57.2 [1]
Monkey 56.8 [1]

These values indicate that LY108742 exhibits high affinity for the 5-HT2 receptor, with notable
species-dependent differences in its potency.

Synthesis
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A detailed, step-by-step experimental protocol for the synthesis of LY108742 is not readily
available in published scientific literature. However, based on the chemical structure, a
plausible synthetic strategy would involve the construction of the core hexahydroindolo[4,3-
fg]quinoline scaffold followed by esterification with 3-hydroxybutan-2-ol. The synthesis of
related ergoline and quinoline derivatives often involves multi-step sequences that may include
Fischer indole synthesis, Pictet-Spengler reaction, or other cyclization strategies to form the
tetracyclic core.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a conceptual workflow for the synthesis of LY108742.

Starting Materials : ; ) U
(Indola & Quinbiine Prscursors) H Formation of Hexahydroindolo[4,3-fg]quinoline Core H Carboxylation at C-9 H Esterification with 3-hydroxybutan-2-ol }—»

Purification and Characterization LY108742

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of LY108742.

Mechanism of Action and Signhaling Pathways

As a 5-HT2 receptor antagonist, LY108742 is expected to competitively inhibit the binding of
the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2 receptor.
The 5-HT2 receptors are Gg/G11-coupled receptors. Upon activation by an agonist, they
stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates
the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking
this initial step, LY108742 would inhibit all downstream signaling events.

5-HT2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT2 receptor and the
point of inhibition by LY108742.
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Caption: The 5-HT2 receptor signaling pathway and inhibition by LY108742.
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Experimental Protocols

While the specific, detailed experimental protocols for the original synthesis and
pharmacological testing of LY108742 are not publicly available, this section outlines general
methodologies that would be employed for such studies, based on standard practices in

medicinal chemistry and pharmacology.

General Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a compound like
LY108742 to the 5-HT2 receptor.

Prepare cell membranes expressing 5-HT2 receptors

l

Incubate membranes with radiolabeled ligand
(e.g., [*H]ketanserin) and varying concentrations of LY108742

l

Separate bound and free radioligand
(e.g., via filtration)

l

Quantify radioactivity of bound ligand
(e.g., using a scintillation counter)

l

Analyze data to determine IC50 value

Binding Affinity (Ki)
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Caption: A general workflow for a radioligand binding assay.

Conclusion

LY108742 is a valuable research tool for investigating the role of the 5-HT2 receptor in various
biological systems. Its high affinity and selectivity make it a suitable probe for elucidating the
physiological and pathological functions mediated by this receptor. While a comprehensive
public record of its initial development is limited, the available data clearly establish its identity
and primary pharmacological action. Further research to fully characterize its subtype
selectivity and in vivo efficacy would be beneficial for the scientific community. This guide
provides a foundational understanding of LY108742, intended to support and inspire future
research in this important area of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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